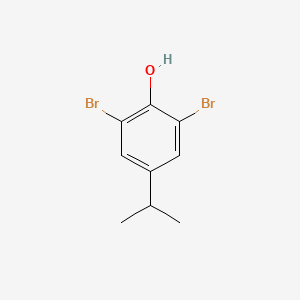

2,6-Dibromo-4-isopropylphenol

描述

Ubiquity and Significance of Halogenated Phenolic Compounds in Natural and Anthropogenic Systems

Brominated phenols are naturally synthesized by a variety of marine organisms. who.intdioxin20xx.org They are considered key flavor compounds in seafood. dioxin20xx.org Marine benthic animals, such as acorn worms (Enteropneusta), are known to produce and excrete significant quantities of bromophenols. who.intdioxin20xx.org Several species of marine algae also contain simple brominated phenols. who.intdioxin20xx.org For instance, high concentrations of compounds like 2,4-dibromophenol (B41371) (2,4-DBP) and 2,4,6-tribromophenol (B41969) (2,4,6-TBP) have been found in brown macroalgae. dioxin20xx.orgawi.de These naturally occurring bromophenols, including 2,6-dibromophenol (B46663) (2,6-DBP), are consistently found in pristine marine soft-bottom habitats. who.intdioxin20xx.org The ecological role of these compounds is thought to be related to chemical defense and deterrence. awi.de

In addition to their natural origins, brominated phenols are produced industrially for various applications. They are used as flame retardants, wood preservatives, and fungicides. dioxin20xx.orgawi.de 2,4,6-TBP is a high-production-volume chemical used as a reactive flame retardant intermediate. who.intdioxin20xx.org Brominated phenols are incorporated into a wide array of products, including textiles, plastics, and printed circuit boards. dioxin20xx.org The widespread use of these compounds can lead to their release into the environment. who.int

Brominated phenols are also formed as degradation products of other emerging organic pollutants. nih.gov For example, the widely used flame retardant Tetrabromobisphenol A (TBBPA) can degrade into simpler brominated phenols. usask.camdpi.com Studies have shown that 2,6-Dibromo-4-isopropylphenol is a key degradation product of TBBPA. usask.ca The photolytic degradation of TBBPA is a known source of 2,4,6-TBP. awi.de Furthermore, bromophenols can be formed from the metabolic breakdown of polybrominated diphenyl ethers (PBDEs) and during the chlorination of natural waters that contain bromide ions. who.intdioxin20xx.orgnih.gov

Relevance of this compound in Contemporary Chemical and Biological Research

This compound has attracted attention in scientific research due to its diverse biological activities and its role as an environmental contaminant. Research has indicated that this compound possesses antimicrobial properties, which can be attributed to its ability to disrupt microbial cell membranes. The lipophilicity, enhanced by the bromine atoms, allows it to integrate into lipid bilayers, leading to cell destabilization.

Of significant concern is its potential for endocrine disruption. Studies have demonstrated that this compound can interact with hormonal pathways. As a degradation product of the high-production-volume flame retardant TBBPA, its presence in the environment is a key area of study in environmental chemistry. usask.camdpi.com Advanced analytical methods like High-Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) are employed to identify and quantify this compound in environmental and biological samples. usask.ca

Current Gaps and Future Directions in the Study of this compound

While research has established the presence and some biological activities of this compound, several knowledge gaps remain. Further investigation is needed to fully understand its environmental fate, transport, and long-term ecological impact. The complete metabolic pathways in various organisms, including humans, require more detailed elucidation. While its endocrine-disrupting potential has been noted, the precise mechanisms of action and the full spectrum of its toxicological effects are not yet fully understood.

Future research should focus on several key areas:

Comprehensive Environmental Monitoring: Widespread monitoring in different environmental compartments (water, soil, air, biota) to assess the extent of contamination.

Advanced Toxicity Studies: In-depth toxicological assessments to understand its effects on various organisms and at different levels of biological organization.

Mechanism of Endocrine Disruption: Elucidating the specific molecular mechanisms by which it interferes with hormonal systems.

Biodegradation and Remediation: Investigating microbial and chemical methods for the degradation and removal of this compound from contaminated environments.

Interaction with other Pollutants: Studying the potential synergistic or antagonistic effects when present with other environmental contaminants.

Addressing these research gaps will be crucial for developing effective risk assessment strategies and environmental management policies. mdpi.com

Structure

3D Structure

属性

IUPAC Name |

2,6-dibromo-4-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2O/c1-5(2)6-3-7(10)9(12)8(11)4-6/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSJZFDHMKBPRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629432 | |

| Record name | 2,6-Dibromo-4-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2432-16-8 | |

| Record name | 2,6-Dibromo-4-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations for 2,6 Dibromo 4 Isopropylphenol

Electrophilic Aromatic Bromination of Phenolic Substrates

Proposed Reaction Mechanisms: Electrophilic Attack and General Base Catalysis.

Generation of Active Electrophiles

The bromination of phenols proceeds via an electrophilic aromatic substitution mechanism, which requires a source of an active electrophilic bromine species. chemrxiv.org The electron-rich aromatic ring of the phenol (B47542) attacks the electrophile, leading to the substitution of a hydrogen atom with a bromine atom. youtube.com Several methods are employed to generate the necessary electrophile, "Br+".

Molecular bromine (Br₂) itself can act as the electrophile. In polar solvents like water, the Br-Br bond becomes polarized, facilitating the attack by the nucleophilic phenol ring. youtube.com The solvent assists in pulling the bromine atoms apart, making one end more electrophilic. youtube.com

For more controlled or specific brominations, various reagents and systems are used.

N-Bromosuccinimide (NBS): NBS is a widely used reagent that serves as a source of electrophilic bromine. In the presence of an acid catalyst, the nitrogen-bromine bond is activated, enhancing its electrophilicity. The protonation of NBS is thought to generate a more reactive "Br+" source. chemrxiv.org The reactivity and the specific electrophilic species generated can be influenced by the solvent and pH. chemrxiv.org

The choice of brominating agent and reaction conditions is crucial, as phenols are so strongly activated that reactions with bromine water can readily lead to polysubstitution, often yielding tribrominated products. byjus.comlibretexts.org

Deprotonation of Phenolic Hydroxyl Group

The hydroxyl (-OH) group is a powerful activating group due to the ability of oxygen's lone pairs to donate electron density into the aromatic π-system. refinerlink.comquora.commasterorganicchemistry.com This donation significantly increases the nucleophilicity of the ring, particularly at the ortho and para positions. refinerlink.com The reactivity of the phenol can be further enhanced by deprotonation of the phenolic hydroxyl group to form a phenoxide ion (Ar-O⁻). wikipedia.org

The phenoxide ion is a much stronger activating group than the neutral hydroxyl group because the negative charge on the oxygen atom is delocalized into the ring, making the aromatic system exceptionally electron-rich and highly susceptible to electrophilic attack. wikipedia.org This increased reactivity is harnessed in reactions like the Kolbe-Schmidt reaction, where the weakly electrophilic carbon dioxide reacts with a phenoxide but not a neutral phenol. byjus.com

In the context of bromination, the equilibrium between the phenol and its conjugate base, the phenoxide, is governed by the pH of the solution. wikipedia.org In basic or even neutral aqueous solutions, a significant concentration of the highly reactive phenoxide ion can exist. The reaction mechanism can be influenced by general base catalysis, where a base assists in the removal of the phenolic proton concurrently with the electrophilic attack by bromine. cdnsciencepub.com Studies have shown that carboxylate anions can catalyze the bromination of phenols in aqueous solution, consistent with a mechanism involving deprotonation of the hydroxyl group by a general base at the same time as the electrophilic attack. cdnsciencepub.com This suggests a synchronous process where the proton is abstracted as the bromine electrophile approaches the ring. cdnsciencepub.com

Role of Internal Carboxyl Groups in Dienone Debromination

During the electrophilic bromination of phenols, a cyclohexadienone cation, also known as an arenium ion, is formed as an intermediate. youtube.com The loss of a proton from this intermediate restores aromaticity and yields the brominated phenol. In cases of ipso attack (attack at a position already bearing a substituent), a bromocyclohexadienone intermediate can be formed, which must then lose the substituent or the bromine to rearomatize.

While the direct role of an internal carboxyl group in the debromination of a dienone intermediate in this specific context is not extensively documented in primary literature, the principle of intramolecular participation by carboxyl groups is well-established in other reactions. For instance, carboxyl-group-directed C-H oxygenation reactions proceed via the formation of a carboxyl O-centered radical, which then undergoes an intramolecular C-O bond formation. nih.govnih.gov This demonstrates the ability of a carboxyl group to act as an internal participant in reactions on an aromatic ring.

Applying this principle to a hypothetical dienone intermediate, an appropriately positioned internal carboxyl group could potentially facilitate the rearomatization process. After the initial electrophilic attack, the resulting intermediate must be deprotonated to give the final product. If a bromocyclohexadienone intermediate were formed, its enolization back to the aromatic system is a critical step. An internal carboxyl group could act as a general base, intramolecularly abstracting a proton to facilitate the tautomerization and restoration of the aromatic ring. This intramolecular catalysis could be more efficient than relying on external bases, especially in non-aqueous environments.

Synthesis of 2,6-Dibromo-4-isopropylphenol Derivatives

This compound can serve as a precursor for the synthesis of more complex molecules. The presence of the hydroxyl group and the bromine atoms provides multiple sites for further functionalization.

One example of derivatization is the nitration of a similar compound, 2,6-dibromophenol (B46663). This reaction can be used to introduce a nitro group onto the aromatic ring, typically at the para position if it is available. For instance, 2,6-dibromophenol can be nitrated to produce 2,6-dibromo-4-nitrophenol (B181593). orgsyn.org This reaction highlights a common pathway for functionalizing halogenated phenols, where the remaining activated position on the ring undergoes further electrophilic substitution.

Additionally, this compound has been identified as a degradation product of 4,4′-isopropylidenebis(2,6-dibromophenol), also known as Tetrabromobisphenol A (TBBPA), a widely used flame retardant. nih.gov This relationship underscores its relevance in environmental and materials science, linking it to the lifecycle of larger, industrially significant compounds.

Below is a table summarizing a representative derivatization reaction.

| Starting Material | Reagent(s) | Product | Reaction Type |

| 2,6-Dibromophenol | Nitric Acid | 2,6-Dibromo-4-nitrophenol | Electrophilic Aromatic Substitution (Nitration) |

Advanced Synthetic Strategies for Halogenated Phenols

While classical bromination using Br₂ or NBS is effective, achieving high regioselectivity, especially for mono-halogenation, can be challenging due to the high reactivity of the phenol ring. libretexts.org Modern synthetic chemistry has focused on developing advanced strategies that offer greater control over the halogenation process.

Catalytic and Regioselective Methods: Significant progress has been made in developing catalytic systems that direct halogenation to specific positions on the aromatic ring. These methods often employ a directing group to guide the catalyst and the halogenating agent.

Palladium-Catalyzed C-H Halogenation: Mild, palladium-catalyzed methods have been developed for the regioselective chlorination, bromination, and iodination of arene C-H bonds using N-halosuccinimides as the oxidant. organic-chemistry.org These transformations can provide products that are complementary to those obtained through conventional electrophilic aromatic substitution. organic-chemistry.org

Copper-Catalyzed Functionalization: Copper catalysts have been widely researched for the regioselective derivatization of phenols. nih.gov For example, copper-catalyzed ortho-selective C-H aminomethylation of free phenols demonstrates the utility of transition metals in directing functionalization to a specific position. nih.gov

Brønsted Acid Catalysis: Brønsted acids like trifluoroacetic acid (CF₃COOH) have been used to catalyze ortho-selective aminomethylation of free phenols, where the acid is believed to interact with the phenol to control the regioselectivity. nih.gov

Specialized Reagents and Conditions: The choice of reagents and additives can dramatically influence the outcome of the reaction, favoring mono- over poly-substitution and directing the halogen to a specific position. researchgate.net

| Strategy | Catalyst/Reagent | Feature |

| C-H Bond Functionalization | Palladium (Pd) complexes | Allows for regioselective halogenation, often at positions not favored by classical EAS. organic-chemistry.org |

| Directed C-H Functionalization | Copper (Cu) catalysts | Can achieve high ortho-selectivity with appropriate directing groups or reactants. nih.gov |

| Regioselective Mono-bromination | KBr / ZnAl–BrO₃⁻–LDHs | Provides a method for selective mono-bromination with specific reagents. researchgate.net |

| Photochemical Functionalization | Visible Light / Base | Enables direct alkylation of phenols under mild, light-induced conditions. units.it |

These advanced strategies provide powerful tools for the precise synthesis of highly substituted and functionalized halogenated phenols, overcoming the selectivity challenges inherent in classical electrophilic aromatic substitution reactions. oregonstate.edu

Pharmacological and Biological Activities of 2,6 Dibromo 4 Isopropylphenol and Analogues

Antimicrobial Properties

Bromophenol derivatives have been a subject of interest for their potential as antimicrobial agents. The presence of bromine atoms on the phenol (B47542) ring is often associated with enhanced biological activity.

Antibacterial Activity against Specific Pathogens (e.g., Staphylococcus aureus, MRSA)

While specific studies detailing the antibacterial activity of 2,6-Dibromo-4-isopropylphenol against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) are not extensively available in the reviewed literature, research on closely related bromophenol derivatives provides insight into the potential efficacy of this class of compounds.

For instance, a study on bromophenol derivatives demonstrated that a simple molecule, 3-bromo-2,6-dihydroxyacetophenone, exhibited significant anti-S. aureus activity, including against MRSA strains. Another related compound, bis(2,3-dibromo-4,5-dihydroxybenzyl)ether, showed potent activity against Staphylcoccus epidermidis with a Minimum Inhibitory Concentration (MIC) of 35 µg/mL, while other derivatives displayed moderate activity against S. aureus with MICs ranging from 70–140 µg/mL. nih.gov

Furthermore, the natural marine compounds 4,6-dibromo-2-(2′,4′-dibromophenoxy)phenol and 3,4,6-tribromo-2-(2′,4′-dibromophenoxy)phenol have been found to exhibit broad antibacterial activity. nih.gov The former showed activity against MRSA persisters with a MIC of 12.5 μM. nih.gov

The following table summarizes the antibacterial activity of selected bromophenol analogues against S. aureus.

| Compound Name | Test Organism | MIC |

| 3-bromo-4-(2,3-dibromo-4,5-dihydroxyphenyl) methyl-5-(ethoxymethyl)-1,2-benzenediol | S. aureus | 70 µg/mL |

| 3-bromo-4-(2,3-dibromo-4,5-dihydroxyphenyl) methyl-5-(methoxymethyl)-1,2-benzenediol | S. aureus | 70 µg/mL |

| bis(2,3-dibromo-4,5-dihydroxybenzyl)ether | S. aureus | 70 µg/mL |

| 4,6-dibromo-2-(2′,4′-dibromophenoxy)phenol | MRSA (persisters) | 12.5 µM |

| 3,4,6-tribromo-2-(2′,4′-dibromophenoxy)phenol | MRSA (persisters) | 6.25 µM |

Antifungal Activity

Specific data on the antifungal activity of this compound is limited in the available scientific literature. However, studies on other bromophenols isolated from marine algae indicate that this class of compounds can possess antifungal properties. For example, bromophenols derived from the red alga Symphyocladia latiuscula have demonstrated activity against Candida albicans. researchgate.net One diaryl bromophenol from this source showed a moderate growth inhibitory effect against C. albicans with a MIC value of 12.5 µg/mL. researchgate.net These findings suggest that brominated phenols as a structural class are promising candidates for the development of antifungal agents. nih.gov

Anti-biofilm and Anti-quorum Sensing Activities

Phenolic compounds, in general, are known to interfere with quorum sensing pathways and inhibit biofilm formation. nih.gov For instance, certain bromophenol derivatives have been shown to inhibit biofilm formation of S. aureus and MRSA. nih.gov One study found that a bromophenol derivative demonstrated significant inhibition of pyocyanin (B1662382) production in Pseudomonas aeruginosa, which is a key indicator of anti-quorum sensing activity. nih.gov Natural brominated phenoxyphenols have been shown to kill biofilm-incorporated cells of MRSA. nih.gov

Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action for this compound have not been extensively elucidated. However, based on the known mechanisms of other phenolic compounds, the primary modes of action can be inferred.

Disruption of Microbial Cell Membrane Integrity

A common mechanism of action for phenolic compounds is the disruption of the microbial cell membrane. The lipophilic nature of these molecules allows them to intercalate into the lipid bilayer of the cell membrane, leading to a loss of integrity. This disruption can result in the leakage of intracellular components and ultimately, cell death. This mechanism has been proposed for other antibacterial bromophenols.

Interference with Gene Expression and Protein Synthesis

While specific studies on the effect of this compound on microbial gene expression and protein synthesis are lacking, it is a known mechanism for some antimicrobial compounds. By interfering with these crucial cellular processes, a compound can inhibit bacterial growth and proliferation. For example, some quorum sensing inhibitors act by down-regulating the expression of genes involved in virulence and biofilm formation. nih.gov Further research is needed to determine if this compound acts via this mechanism.

Modulation of Microbial Metabolic Pathways

Bromophenols, a class of compounds to which this compound belongs, are known to interact with microbial life, often influencing their metabolic activities. Research into the microbial degradation of halogenated phenols provides insight into how these compounds are processed and, in turn, how they can modulate microbial metabolic pathways. For instance, the bacterium Cupriavidus sp. strain CNP-8 has been shown to utilize 2,6-dibromo-4-nitrophenol (B181593) as a sole source of carbon, nitrogen, and energy. researchgate.net This organism initiates the catabolism of the compound through a series of enzymatic reactions involving an FAD-dependent monooxygenase, which catalyzes sequential denitration and debromination. researchgate.net This process transforms the initial compound into 6-bromohydroxyquinol, which is then further metabolized. researchgate.net The ability of a microorganism to use such a compound as a nutrient source demonstrates a significant modulation of its metabolic pathways, rerouting them to process the brominated phenol.

Furthermore, studies on the co-metabolic biodegradation of bromophenols in the presence of other phenolic compounds have revealed complex interactions that affect microbial metabolism. In a mixed substrate system, the presence of 4-nitrophenol (B140041) was found to significantly influence the degradation of 4-bromophenol (B116583) by Arthrobacter chlorophenolicus A6. nih.gov This suggests that the metabolic pathways for the degradation of different phenolic compounds can be interconnected and that the presence of one can modulate the efficiency and rate of metabolism of another. nih.gov While direct studies on this compound's modulation of microbial pathways are limited, the evidence from structurally similar compounds indicates that it likely serves as a substrate for certain microorganisms, inducing specific enzymatic pathways for its degradation.

Metal Ion Complexation

Phenolic compounds, including bromophenols, are recognized for their ability to chelate metal ions, a property that can contribute to their biological activities. The chelation of metal ions can prevent them from participating in redox reactions that generate reactive oxygen species, thus providing an indirect antioxidant effect. nih.govbohrium.com Theoretical studies using density functional theory (DFT) on natural marine bromophenols have shown a high affinity for copper (II) ions (Cu(II)). nih.govbohrium.com These studies indicate that the dissociated (phenoxide) forms of bromophenols form stable complexes with Cu(II) ions in aqueous media. nih.gov

| Metal Ion | Interaction with Bromophenols | Potential Effect |

| Copper (II) | High chelation affinity, forming stable complexes with dissociated forms. nih.govbohrium.com | Inhibition of free radical production through metal sequestration. bohrium.com |

| Iron (III) | Known to form complexes with phenolic compounds, enhancing antioxidant properties. mdpi.com | Stabilization of electron charge in the complex. mdpi.com |

| Chromium (III) | Can form complexes with phenolic ligands, potentially increasing antioxidant activity. mdpi.com | Stabilization of the electronic charge distribution. mdpi.com |

Antioxidant Activities

Radical Scavenging Mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET)

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to scavenge free radicals. This is achieved through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). rsc.orgrsc.orgwikipedia.orgresearchgate.net

In the Hydrogen Atom Transfer (HAT) mechanism, the phenolic antioxidant donates its hydroxyl hydrogen atom to a free radical, thus neutralizing the radical and forming a more stable phenoxyl radical. rsc.orgwikipedia.orgresearchgate.net The efficiency of this process is largely dependent on the bond dissociation enthalpy (BDE) of the phenolic O-H bond; a lower BDE facilitates easier hydrogen donation. researchgate.net The reaction can be represented as: Ar-OH + R• → Ar-O• + RH

The Single Electron Transfer (SET) mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the radical. libretexts.orgsigmaaldrich.comrsc.org This can be followed by proton transfer from the radical cation to a solvent molecule. The general equation for the initial step is: Ar-OH + R• → Ar-OH•+ + R-

Both HAT and SET pathways can occur, and the predominant mechanism can depend on factors such as the structure of the antioxidant, the nature of the free radical, and the solvent polarity. For many phenolic antioxidants, HAT is considered the more significant mechanism, particularly in non-polar environments. mdpi.com The stability of the resulting phenoxyl radical is a crucial factor in the antioxidant efficacy of the parent compound. csic.esresearchgate.net

Influence of Molecular Structure on Antioxidant Efficacy

Role of Hydroxyl Groups and Bromine Substitution

The antioxidant efficacy of this compound is intrinsically linked to its molecular structure, specifically the interplay between the hydroxyl group and the bromine substituents. The hydroxyl (-OH) group is the primary functional group responsible for the antioxidant activity of phenols, as it is the source of the hydrogen atom donated in the HAT mechanism. frontiersin.orgresearchgate.netmdpi.com The number and position of hydroxyl groups on the aromatic ring are critical determinants of a compound's radical scavenging ability, with an increasing number of hydroxyl groups generally leading to enhanced antioxidant effects. frontiersin.org

| Structural Feature | Role in Antioxidant Activity |

| Hydroxyl Group | Primary site for hydrogen atom donation to scavenge free radicals. frontiersin.orgresearchgate.net |

| Bromine Substitution (ortho) | Provides steric hindrance, which can stabilize the resulting phenoxyl radical. csic.esresearchgate.netsemanticscholar.org |

| Isopropyl Group (para) | Electron-donating group that can contribute to the stabilization of the phenoxyl radical. |

Impact of Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonding can significantly influence the antioxidant activity of phenolic compounds, although its effect can be complex. nih.govnih.govresearchgate.netnih.govrsc.orgrsc.org In the case of this compound, the bromine atoms are in the ortho positions relative to the hydroxyl group. While direct intramolecular hydrogen bonding between the hydroxyl hydrogen and a bromine atom is not typical, the presence of these bulky ortho substituents can influence the orientation of the hydroxyl group and its interaction with neighboring molecules or radicals.

In polyphenolic compounds, intramolecular hydrogen bonds are known to stabilize the phenoxyl radical formed after hydrogen donation. nih.govnih.gov For instance, in catechols, an intramolecular hydrogen bond forms between the remaining hydroxyl group and the oxygen radical center, which lowers the O-H bond dissociation enthalpy and enhances antioxidant activity. nih.gov For a monohydric phenol like this compound, this type of stabilization is not possible. However, the electronic and steric environment created by the ortho-bromo substituents can affect the energy of the highest occupied molecular orbital (HOMO) and the stability of the phenoxyl radical, which are key factors in its antioxidant potential. The steric hindrance provided by the bromine atoms is a dominant factor in stabilizing the radical, thereby enhancing the antioxidant efficacy of the molecule. csic.esresearchgate.net

Analysis of Electrostatic Potential Surfaces.

The analysis of a molecule's electrostatic potential (ESP) surface is a critical tool in computational chemistry for understanding and predicting its reactive behavior. The ESP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). These regions are crucial in determining how the molecule will interact with other molecules, such as biological receptors or enzyme substrates.

For phenolic compounds, the ESP is significantly influenced by the substituents on the aromatic ring. The hydroxyl (-OH) group is a strong electron-donating group, which increases the electron density on the aromatic ring, particularly at the ortho and para positions. This makes the ring more nucleophilic and susceptible to electrophilic attack.

In the case of halogenated phenols, such as this compound, the introduction of bromine atoms has a counteracting effect. Halogens are electron-withdrawing through induction, which decreases the electron density of the aromatic ring. However, they can also donate electron density through resonance. For bromine, the inductive effect is generally stronger.

Other Biological Activities and Pharmacological Potential

Inflammation is a complex biological response to harmful stimuli, and its mediation involves a variety of enzymes and signaling molecules. One of the key enzyme families involved in the inflammatory cascade is Phospholipase A2 (PLA2). researchgate.net These enzymes catalyze the hydrolysis of phospholipids (B1166683) at the sn-2 position, releasing fatty acids, most notably arachidonic acid, and lysophospholipids. nih.gov Arachidonic acid is a precursor for the synthesis of a wide range of pro-inflammatory mediators known as eicosanoids, including prostaglandins (B1171923) and leukotrienes. Therefore, the inhibition of PLA2 is a significant therapeutic target for the development of anti-inflammatory drugs. researchgate.net

While direct studies on the PLA2 inhibitory activity of this compound are not extensively documented, the anti-inflammatory potential of phenolic compounds, in general, is well-established. Many natural and synthetic phenolic compounds exert their anti-inflammatory effects through various mechanisms, including the inhibition of enzymes like PLA2. chula.ac.thchula.ac.th The structural features of this compound, including its lipophilicity conferred by the bromine and isopropyl groups, could facilitate its interaction with the membrane-bound PLA2 enzymes. The phenolic hydroxyl group can also play a crucial role in binding to the active site of the enzyme. The search for novel PLA2 inhibitors continues to be an active area of research for new anti-inflammatory therapies. researchgate.net

Bromophenols, a class of compounds to which this compound belongs, are predominantly found in marine environments, particularly in red algae. mdpi.com A number of these naturally occurring bromophenols have been investigated for their diverse biological activities, including antiviral properties. mdpi.comnih.gov For instance, studies on extracts from the red alga Polysiphonia morrowii have demonstrated antiviral activity against infectious hematopoietic necrosis virus (IHNV) and infectious pancreatic necrosis virus (IPNV), which are significant pathogens in aquaculture. mdpi.com Similarly, aqueous extracts of the marine brown alga Lobophora variegata, which contains high concentrations of phenolic compounds like bromophenols, have been shown to inhibit HIV-1 infection by preventing the virus's entry into host cells. natureasia.com

The antiviral mechanism of bromophenols is not fully elucidated but is thought to involve the disruption of viral attachment, entry, or replication processes. The structural characteristics of this compound, such as the presence of bromine atoms and a phenolic ring, are common to many of the marine-derived bromophenols that exhibit biological activity. mdpi.comnih.gov These features could enable the compound to interact with viral proteins or host cell receptors, thereby interfering with the viral life cycle. This suggests that this compound and its analogues could be promising candidates for the development of new antiviral agents. nih.gov

Thyroid hormones are essential for regulating metabolism, growth, and development. Their actions are mediated by thyroid hormone receptors (THRs), which are nuclear receptors that bind to thyroid hormones and regulate gene expression. There are two main isoforms of THR, THR-α and THR-β. Due to the structural similarity of many brominated phenolic compounds to thyroid hormones, they have been investigated for their potential to interact with THRs and disrupt the endocrine system. nih.govoup.com

A study by Kollitz et al. (2018) investigated the binding affinities of various brominated phenolic compounds to both human and zebrafish THR-β. nih.govoup.comnih.govresearchgate.net The study found that the affinity of these compounds for THR-β is influenced by several structural factors. Generally, the binding affinity increases with the increasing mass and atomic radius of the halogen substituent, as well as with the degree of halogenation. nih.govoup.comnih.govresearchgate.net This is likely due to increased hydrophobic interactions between the ligand and the receptor's binding pocket. oup.comnih.gov For example, 2,4,6-tribromophenol (B41969) (TBP) was shown to be a binder to human THR-β. researchgate.net

While this compound was not specifically tested in the aforementioned study, the findings provide a basis for predicting its potential interaction. As a dibrominated phenol, it would be expected to have some affinity for THR-β. The presence of the isopropyl group at the para position would also influence its binding, potentially altering its fit within the receptor's ligand-binding domain compared to other bromophenols. Further studies are needed to determine the precise binding affinity and whether it acts as an agonist or an antagonist of THR-β. nih.govoup.comnih.govresearchgate.net

Table 1: Binding Affinities (Ki) of Selected Compounds to Human and Zebrafish THR-β Data extracted from Kollitz et al. (2018)

| Compound | Human THR-β Ki (nM) | Zebrafish THR-β Ki (nM) |

| Triiodothyronine (T3) | 0.49 | 0.40 |

| Thyroxine (T4) | 6.77 | 6.66 |

| 2,4,6-Tribromophenol | >10,000 | >10,000 |

| Tetrabromobisphenol A | 1,300 | 2,000 |

The biological activity of a molecule is intrinsically linked to its chemical structure. For brominated phenols, including this compound, several structural features are key determinants of their pharmacological effects.

Position and Number of Bromine Atoms: The degree and position of bromination on the phenolic ring significantly impact activity. As seen in the context of thyroid hormone receptor binding, a higher degree of halogenation can increase affinity, likely due to enhanced hydrophobic interactions. oup.comnih.gov The position of the bromine atoms also influences the molecule's shape and electronic properties, which can affect its ability to fit into the active site of an enzyme or a receptor.

The Phenolic Hydroxyl Group: The -OH group is often crucial for biological activity, as it can act as both a hydrogen bond donor and acceptor. This allows it to form key interactions with biological targets. Its acidity is also modulated by the other ring substituents, which can affect its ionization state at physiological pH.

Studies on various bromophenols have revealed some general SAR trends. For instance, in terms of antimicrobial activity, the presence of a 3-bromo-4,5-dihydroxybenzyl unit is common in many active compounds. nih.gov For antioxidant activity, a 1,4-dihydroxy arrangement appears to be favorable. nih.gov While specific SAR studies for this compound are limited, these general principles derived from related compounds provide a framework for predicting its biological activities and for designing analogues with potentially enhanced or more specific effects. nih.gov

Influence of Bromination on Biochemical Pathways.

The introduction of bromine atoms onto a phenolic backbone, a process known as bromination, profoundly alters the physicochemical properties of the parent molecule, which in turn influences its interactions with biochemical pathways. researchgate.netnih.govresearchgate.net

One of the most significant effects of bromination is the increase in lipophilicity. oup.com The covalent carbon-bromine bond is less polar than a carbon-hydrogen bond, and the bromine atom is larger and more polarizable. This increased lipophilicity can enhance the molecule's ability to cross biological membranes, such as the cell membrane and mitochondrial membranes, potentially leading to higher intracellular concentrations and greater access to intracellular targets.

Furthermore, the electronic properties of the phenolic ring are significantly modified by bromination. The hydroxyl group of a phenol activates the ring towards electrophilic substitution. youtube.comwikipedia.org The bromine atoms, being electron-withdrawing, decrease the electron density of the ring and also influence the acidity of the phenolic proton. These electronic alterations can affect how the molecule interacts with enzymes and receptors. For example, the modified electron distribution can influence the strength of hydrogen bonds and other non-covalent interactions that are critical for molecular recognition in biological systems. The reactivity of brominated phenols in processes like oxidation can also be altered, potentially leading to the formation of different metabolites compared to the non-brominated parent compound. nih.gov

Computational Chemistry and In Silico Approaches to this compound

The study of this compound, a halogenated phenolic compound, extends into the realm of computational chemistry and in silico analysis. These approaches, which utilize computer simulations and modeling, are pivotal in predicting the compound's behavior, biological activity, and potential toxicity without the need for extensive laboratory experimentation. Key among these methods are Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking studies, which provide valuable insights into the molecule's interactions at a molecular level.

Computational Chemistry and in Silico Approaches to 2,6 Dibromo 4 Isopropylphenol

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. For 2,6-Dibromo-4-isopropylphenol, QSAR models can be instrumental in predicting its environmental fate and toxicological profile based on its molecular characteristics.

The development of QSAR models for this compound involves the use of both two-dimensional (2D) and three-dimensional (3D) descriptors to predict its biological effects.

2D QSAR Models: These models are built upon molecular descriptors derived from the 2D representation of the molecule, such as topological indices and counts of chemical features. For a series of substituted phenols, a general 2D QSAR equation for toxicity (expressed as log(1/IGC50), where IGC50 is the 50% growth inhibitory concentration) might take the form:

log(1/IGC50) = a * logP + b * pKa + c

In this equation, 'a', 'b', and 'c' are coefficients determined through regression analysis, 'logP' represents the octanol-water partition coefficient, and 'pKa' is the acid dissociation constant. For this compound, which is known to be a degradation product of the flame retardant tetrabromobisphenol A (TBBPA), its toxicity to aquatic organisms has been reported. For instance, the 24-hour median effective concentration (EC50) for Artemia franciscana is 34.01 mg/dm³ and for Thamnocephalus platyurus is 2.88 mg/dm³. Such experimental data are crucial for developing and validating predictive QSAR models.

3D QSAR Models: Three-dimensional QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D structure of the molecule. These methods are particularly useful for predicting the interaction of a compound with a specific biological target.

For a set of halogenated phenols, a 3D-QSAR study would involve aligning the molecules and calculating their steric and electrostatic fields. A hypothetical CoMFA model for the toxicity of such compounds might reveal that bulky, electronegative substituents at the ortho positions (positions 2 and 6) of the phenol (B47542) ring, such as the bromine atoms in this compound, could significantly influence its interaction with a target protein, thereby affecting its toxicity. Similarly, a CoMSIA model could provide insights into the role of hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields in determining the biological activity of the molecule. For instance, studies on substituted benzenes have shown that in addition to hydrophobicity, electrostatic and hydrogen-bonding interactions play a significant role in their toxicity. nih.gov

The predictive power of QSAR models is fundamentally dependent on the molecular descriptors used in their development. These descriptors quantify various aspects of a molecule's structure and properties.

Physicochemical descriptors are among the most common parameters used in QSAR modeling due to their direct relevance to a compound's pharmacokinetic and pharmacodynamic properties. The octanol-water partition coefficient (logP or log K_ow) is a key descriptor that measures a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. A higher logP value generally indicates greater lipophilicity and a higher potential for bioaccumulation. For phenols, hydrophobicity is a dominant factor in their interactions with molecular targets. researchgate.net

Below is a table of predicted physicochemical properties for this compound.

| Property | Value | Unit |

| Boiling Point | 263.7±35.0 | °C |

| Density | 1.726±0.06 | g/cm³ |

| pKa | 7.19 |

Note: These values are predicted and may vary from experimental results.

Quantum chemical descriptors, derived from quantum mechanical calculations such as Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule. These descriptors are crucial for understanding a compound's reactivity and its ability to engage in intermolecular interactions.

Key quantum chemical descriptors include:

Highest Occupied Molecular Orbital (HOMO) Energy: This descriptor relates to the electron-donating ability of a molecule. A higher HOMO energy suggests a greater tendency to donate electrons.

Lowest Unoccupied Molecular Orbital (LUMO) Energy: This descriptor is associated with the electron-accepting ability of a molecule. A lower LUMO energy indicates a greater propensity to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

For substituted phenols, these electronic parameters are critical in defining their biological activities. researchgate.net DFT calculations are a common method for obtaining these descriptors. researchgate.net

The following table presents hypothetical, yet plausible, quantum chemical descriptors for this compound, based on typical values for similar halogenated phenols.

| Descriptor | Hypothetical Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 2.1 | Debye |

Note: These values are illustrative and would require specific DFT calculations for confirmation.

The validation of a QSAR model is a critical step to ensure its reliability and predictive capability. A well-validated model can be confidently used to predict the activity of new or untested compounds. The validation process typically involves both internal and external validation techniques.

Internal Validation: This process assesses the robustness and stability of the model using the same dataset on which it was developed. A common method is leave-one-out (LOO) cross-validation, where the model is repeatedly built with one compound removed and then used to predict the activity of the removed compound. The cross-validated correlation coefficient (q²) is a key metric from this process, with a value greater than 0.5 generally considered indicative of a robust model.

External Validation: This is a more stringent test of a model's predictive power, where the model is used to predict the activity of a set of compounds that were not used in its development. The predictive ability is often assessed using the predicted correlation coefficient (R²_pred). A high R²_pred value suggests that the model can accurately predict the activity of new compounds.

For a QSAR model to be considered reliable, it should meet several statistical criteria, as outlined in the table below.

| Parameter | Description | Acceptable Value |

| R² | Coefficient of determination (goodness of fit) | > 0.6 |

| q² | Cross-validated correlation coefficient (robustness) | > 0.5 |

| R²_pred | Predictive correlation coefficient (predictive power) | > 0.5 |

The development of robust QSAR models for brominated flame retardants and their derivatives is an active area of research, with a focus on creating tools for screening and prioritizing these compounds for further experimental testing. uninsubria.it

Correlation with Molecular Descriptors.

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking can be used to simulate its interaction with a biological target, such as an enzyme or a receptor, to elucidate its mechanism of action.

The process of molecular docking involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound (the ligand) is generated and optimized. The 3D structure of the target protein (the receptor) is typically obtained from a protein data bank.

Docking Simulation: A docking algorithm is used to explore the possible binding modes of the ligand within the active site of the receptor.

Scoring and Analysis: The different binding poses are evaluated using a scoring function that estimates the binding affinity. The pose with the best score is then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

For example, a molecular docking study of this compound with a target enzyme could reveal that the phenolic hydroxyl group forms a hydrogen bond with a key amino acid residue in the active site, while the dibrominated phenyl ring engages in hydrophobic and halogen bonding interactions with other residues. This information can provide a rational basis for the observed biological activity or toxicity of the compound and can guide the design of new molecules with improved or reduced activity. Studies on other ortho-substituted phenols have demonstrated the utility of molecular docking in discerning whether a molecule will act as a substrate or an inhibitor of an enzyme.

Prediction of Binding Affinities and Modes with Biological Targets

Currently, there is a notable lack of publicly available research focused on the in silico prediction of binding affinities and specific binding modes of this compound with biological targets. While it has been identified as a metabolite and degradation product in various biological and environmental systems, dedicated molecular docking and simulation studies to determine its binding characteristics with specific proteins or enzymes are not extensively documented in scientific literature.

Identification of Key Interacting Residues and Binding Site Characteristics

Consistent with the lack of binding affinity data, specific studies identifying key interacting amino acid residues and the characteristics of binding sites for this compound are not available in the current body of scientific research. Such studies are contingent on initial docking or co-crystallization experiments that have not been reported for this particular compound.

Application in Drug Discovery and Lead Optimization

The application of this compound in drug discovery and lead optimization pipelines has not been a focus of published research. Computational methods are integral to modern drug discovery for identifying and refining lead compounds. acs.orgnih.gov This iterative process involves designing, synthesizing, and testing molecules to improve efficacy, selectivity, and pharmacokinetic properties. acs.orgresearchgate.net However, there is no indication in the available literature that this compound has been investigated as a lead compound or scaffold for therapeutic purposes.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been employed to investigate the properties of this compound, particularly in studies concerning the degradation pathways of the widely used flame retardant, Tetrabromobisphenol A (TBBPA), from which it is a known product. researchgate.netresearchgate.net

Computational Analysis of Electronic Structure and Reactivity

DFT calculations have been instrumental in understanding the electronic structure and reactivity of this compound within the context of larger chemical reactions. For instance, in studies of TBBPA photodegradation, DFT has been used to calculate properties of intermediates and products, including this compound. researchgate.net These quantum chemical calculations provide insights into the molecule's stability and the distribution of electron density, which are key determinants of its chemical behavior. researchgate.net The compound is often formed via the cleavage of a C-C bond in the TBBPA radical, leading to the formation of a this compound carbocation or radical, which subsequently undergoes further reactions. chemicalwatch.comscispace.comindustrialchemicals.gov.au

Energetic Analysis of Reaction Pathways

The energetic landscapes of reactions producing this compound have been analyzed using DFT. These calculations help to determine the feasibility and kinetics of different formation pathways.

In the context of the indirect photodegradation of TBBPA initiated by hydroxyl radicals (•OH), the formation of this compound is a key step. DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine the activation energies (Ea) for these pathways. researchgate.net The process involves the addition of a hydroxyl radical to the TBBPA molecule, forming an intermediate which can then undergo C-C cleavage to yield products including this compound. researchgate.net

| Reaction Pathway Step | Reactants | Product(s) | Activation Energy (Ea) (kcal/mol) |

| OH Radical Addition | TBBPA + •OH | C1_IM (Intermediate) | 2.7 |

| C-C Cleavage | C1_IM | C1_Pa + C1_Pb | - |

| H Abstraction | C1_Pb (neutral radical) + H | This compound | - |

This table is based on data from a DFT study on the photodegradation of Tetrabromobisphenol A (TBBPA), where this compound is a resulting product. researchgate.net

Adiabatic Ionization Potentials

Currently, there is a notable lack of specific research and published data concerning the adiabatic ionization potential of this compound within publicly accessible scientific literature. Computational chemistry provides a robust framework for the in silico prediction of such electronic properties. Methodologies like Density Functional Theory (DFT) and ab initio calculations are pivotal in modeling the molecular orbitals and energy levels of chemical compounds.

For phenolic compounds, the ionization potential is intrinsically linked to the energy required to remove an electron from the highest occupied molecular orbital (HOMO), which is often localized on the phenolic oxygen atom. The substitution pattern on the aromatic ring significantly influences this property. In the case of this compound, the electron-withdrawing nature of the bromine atoms is expected to increase the ionization potential relative to unsubstituted phenol. Conversely, the electron-donating isopropyl group at the para position would likely counteract this effect to some extent.

A comprehensive computational study would be necessary to ascertain the precise adiabatic ionization potential. Such a study would involve geometry optimization of both the neutral molecule and its corresponding radical cation, followed by the calculation of their energy difference. Different levels of theory and basis sets would need to be benchmarked to ensure the accuracy of the prediction.

In Silico Screening and Bioavailability/Bioactivity Prediction

In silico methods are instrumental in the early stages of assessing the pharmacokinetic and pharmacodynamic profiles of chemical compounds. These computational approaches allow for the prediction of a substance's bioavailability and potential biological activities, thereby guiding further experimental research.

Recent studies have highlighted the utility of computational tools in predicting the metabolic fate of brominated compounds. For instance, in silico metabolism simulators are employed to forecast the metabolites of flame retardants, a class of compounds to which this compound is related. One study noted that while many metabolites can be predicted, some, such as the glutathione (B108866) conjugate of 2,6-dibromo-4-isopropyl phenol, are formed through complex biochemical reactions that are not always captured by these models. This particular metabolite has been identified in in vitro studies with liver microsomes.

The bioavailability of phenolic compounds, including halogenated variants, is a subject of considerable interest. Computational models, often based on Quantitative Structure-Activity Relationships (QSAR), are used to predict properties that influence oral bioavailability, such as solubility, lipophilicity, and membrane permeability. For a series of polyphenolic compounds, in silico approaches utilizing density functional methods have been used to evaluate oral availability and bioactivity on various cellular modulators. These studies compute key molecular descriptors related to electron density and electrostatic potential to predict how the compounds will behave in a biological system.

The following table summarizes key predicted physicochemical properties for this compound that are relevant to its bioavailability, based on computational models.

| Property | Predicted Value | Implication for Bioavailability |

| Molecular Weight | 293.98 g/mol | Favorable for absorption |

| LogP (Octanol-Water Partition Coefficient) | ~4.5 | High lipophilicity, may favor membrane permeation but could lead to poor aqueous solubility |

| Water Solubility | Low | Potentially limits dissolution and absorption |

| Polar Surface Area | 20.23 Ų | Favorable for passive diffusion across membranes |

| Number of Hydrogen Bond Donors | 1 | Favorable for oral absorption |

| Number of Hydrogen Bond Acceptors | 1 | Favorable for oral absorption |

Environmental Fate and Biotransformation of 2,6 Dibromo 4 Isopropylphenol

Environmental Persistence and Distribution in Various Media

2,6-Dibromo-4-isopropylphenol is most notably identified as a degradation by-product of Tetrabromobisphenol A (TBBPA), a flame retardant used extensively in a variety of consumer and industrial products. nih.gov The widespread use of TBBPA has led to its detection in soil, water, and river sediments, making the environmental behavior of its degradation products, such as this compound, a subject of concern. nih.gov However, specific experimental data on the environmental persistence and distribution of this compound itself are limited in scientific literature. Its potential environmental behavior is often inferred from its chemical structure and data from analogous compounds.

Adsorption to Suspended Solids and Sediment

Volatility from Water Surfaces

The potential for this compound to volatilize from water surfaces is considered to be low. This estimation is based on data for the related compound 2,6-dibromophenol (B46663), for which volatilization is not expected to be an important environmental fate process. nih.gov The determination is typically based on the Henry's Law constant, which is not experimentally established for this compound. Phenolic compounds, in general, can dissociate in water, and their anionic forms are non-volatile, further reducing the likelihood of significant transfer from water to the atmosphere.

Bioaccumulation in Aquatic and Terrestrial Organisms

There is a lack of specific studies measuring the bioaccumulation or bioconcentration factors (BCF) for this compound. Its parent compound, TBBPA, is known to have high hydrophobicity, suggesting a potential for it to accumulate in living organisms. nih.gov Research on other brominated phenols, such as 2,4,6-tribromophenol (B41969), has shown a high potential for bioaccumulation in organisms like zebrafish larvae, with BCF values increasing significantly at lower, environmentally relevant concentrations. researchgate.net While these findings suggest that brominated phenols as a class can bioaccumulate, direct evidence for this compound is currently missing.

Degradation Pathways in the Environment

The degradation of this compound is understood primarily through studies of its formation from parent compounds and the general behavior of brominated phenols in various degradation systems.

Photocatalytic Degradation

This compound is a recognized intermediate product of the photocatalytic degradation of TBBPA. nih.govmdpi.com This process typically occurs in the presence of a photocatalyst, such as nano- or micro-magnetite (Fe₃O₄), under oxidative conditions. mdpi.commdpi.com The primary reaction involves the cleavage of the molecule between one of the benzene (B151609) rings and the central isopropyl group of TBBPA. nih.gov

During these degradation experiments, a variety of other by-products are also formed. The composition of the reaction mixture can be complex and includes compounds resulting from debromination, hydroxylation, and demethylation. nih.govmdpi.com

| By-product Name | Formation Process | Reference |

|---|---|---|

| This compound | Cleavage of isopropylidene bridge | nih.govmdpi.com |

| Bisphenol A (BPA) | Debromination | nih.govmdpi.com |

| 3,5-Dibromo-4-hydroxybenzoic acid | Oxidation | nih.govmdpi.com |

| 2,6-Dibromo-4-methylphenol | Side-chain reaction | nih.govmdpi.com |

| Bromophenol | Debromination/Cleavage | mdpi.com |

| Phenol (B47542) | Debromination/Cleavage | mdpi.com |

The degradation of the parent compound TBBPA has been shown to follow pseudo-first-order kinetics, with significant removal achievable in short timeframes under optimal photocatalytic conditions. mdpi.com

Biodegradation Mechanisms

Specific studies detailing the biodegradation mechanisms of this compound by microorganisms have not been identified in the reviewed scientific literature. However, research on other brominated and halogenated phenols provides insight into potential pathways.

For example, a bacterial strain, Cupriavidus sp. CNP-8, has been shown to utilize 2,6-dibromo-4-nitrophenol (B181593) as its sole source of carbon, nitrogen, and energy. researchgate.net The degradation pathway in this case involves sequential denitration and debromination catalyzed by a monooxygenase enzyme. researchgate.net Another bacterium, an Ochrobactrum species, can degrade 2,4,6-tribromophenol through sequential reductive debromination, and it is also capable of degrading 2,6-dibromophenol. researchgate.net These studies suggest that microbial communities in contaminated environments may possess the enzymatic machinery to degrade brominated phenols. While it is plausible that similar enzymatic processes, such as debromination and ring cleavage, could degrade this compound, such pathways have not been experimentally confirmed for this specific compound.

Biotransformation in Biological Systems

Once taken up by living organisms, this compound can undergo metabolic transformations that alter its chemical structure, generally leading to products that are more easily excreted. These biotransformation processes are typically categorized into Phase I and Phase II reactions.

Metabolic Pathways in Plants (e.g., Rice Plants)

Plants, particularly those in aquatic or soil environments, can absorb and metabolize brominated phenols. Extensive research on 2,4,6-tribromophenol (TBP) in rice plants (Oryza sativa) provides a model for understanding the likely metabolic fate of this compound. nih.govnih.gov In these studies, TBP was rapidly metabolized, with a wide array of transformation products identified, indicating complex and efficient biotransformation pathways. nih.govnih.gov These pathways are categorized into Phase I and Phase II metabolism. nih.gov

Phase I metabolism involves reactions that introduce or expose functional groups on the parent compound. For brominated phenols in rice plants, these reactions include debromination, hydroxylation, and methylation. nih.govnih.gov

Debromination: This process involves the removal of one or more bromine atoms from the aromatic ring. In studies with TBP, debrominated metabolites such as 2,4-dibromophenol (B41371) were detected, indicating that enzymatic processes within the plant can cleave the carbon-bromine bond. nih.gov

Hydroxylation: This reaction adds a hydroxyl (-OH) group to the aromatic ring, increasing the polarity of the molecule.

Methylation: The hydroxyl group of the phenol can be methylated to form a methoxy (B1213986) group (-OCH₃). This pathway has been observed for TBP in rice, leading to the formation of brominated anisoles. nih.gov

These Phase I reactions modify the structure of the parent compound, preparing it for subsequent conjugation reactions in Phase II.

| Phase I Metabolic Reaction | Description | Example Product from Related Compounds |

| Debromination | Removal of a bromine atom from the aromatic ring. | 2,4-dibromophenol (from 2,4,6-tribromophenol) nih.gov |

| Hydroxylation | Addition of a hydroxyl group to the aromatic ring. | Hydroxylated bromophenols nih.govnih.gov |

| Methylation | Addition of a methyl group, typically at the hydroxyl site. | Brominated anisoles nih.gov |

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their sequestration or excretion. nih.gov

Sulfation: A sulfate (B86663) group is attached to the phenolic hydroxyl group. Sulfated conjugates of TBP have been identified as significant metabolites in rice. nih.gov

Glycosylation: A sugar moiety, such as glucose, is conjugated to the molecule. This is a common detoxification pathway in plants for xenobiotics. Both glycosylation and sulfation are considered crucial biotransformation processes for brominated phenols in rice cells. nih.gov

Coupling Reactions: This can involve the dimerization of the parent compound or its metabolites. For example, studies on TBP in rice plants have shown the formation of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and polybrominated dibenzo-p-dioxins/furans (PBDD/Fs), indicating that biotic dimeric reactions can occur. nih.govnih.gov

These Phase II conjugates are often sequestered into plant tissues, such as in cell vacuoles or bound to the cell wall, as part of Phase III metabolism. nih.govnih.gov

| Phase II Metabolic Reaction | Description | Example Conjugate from Related Compounds |

| Sulfation | Conjugation with a sulfate group. | Bromophenol sulfates nih.gov |

| Glycosylation | Conjugation with a sugar molecule (e.g., glucose). | Bromophenol glycosides nih.gov |

| Coupling Reactions | Dimerization of phenolic compounds. | OH-PBDEs, PBDD/Fs nih.govnih.gov |

Formation of Reactive Metabolites and Conjugates (e.g., Glutathione (B108866) Conjugates)

While many metabolic reactions are part of a detoxification process, biotransformation can sometimes lead to the formation of chemically reactive metabolites. mdpi.comevotec.com These electrophilic species can covalently bind to cellular macromolecules like proteins, which is a potential mechanism of toxicity. evotec.com

A common pathway for generating reactive metabolites from phenols involves oxidation to a catechol (a dihydroxybenzene), which can then be further oxidized to a highly reactive quinone or semiquinone. nih.gov This reactive intermediate is an electrophile that can be "trapped" and detoxified by cellular nucleophiles, most notably glutathione (GSH). evotec.comnih.gov The conjugation of a reactive metabolite with GSH is a critical detoxification reaction, forming a more water-soluble and readily excretable product. mdpi.com

In studies with the related compound p-bromophenol, microsomal metabolism was shown to produce 4-bromocatechol. This catechol then autooxidized to a reactive quinone, which subsequently formed a glutathione conjugate, identified as 6-(glutathion-S-yl)-4-bromocatechol. nih.gov It is highly probable that this compound could undergo a similar bioactivation and detoxification pathway, involving oxidation to a catechol intermediate followed by conjugation with glutathione. The formation of such GSH conjugates serves as an indicator that reactive electrophilic metabolites have been generated. mdpi.com

Formation of More Complex or Toxic Compounds

The biotransformation and environmental fate of this compound are of significant interest due to the potential for it to act as a precursor to other hazardous substances, such as hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).

Hydroxylated Polybrominated Diphenyl Ethers (OH-PBDEs): Research has shown that bromophenols can undergo transformation to form OH-PBDEs. For instance, the phototransformation of 2,6-dibromophenol has been identified as a source of OH-PBDEs in aqueous environments. This process involves the formation of bromophenoxyl radicals, which can then couple to create these more complex brominated compounds. While direct studies on this compound are limited, its structural similarity to other bromophenols suggests a potential for similar transformation pathways.

Polybrominated Dibenzo-p-dioxins and Dibenzofurans (PBDD/Fs): The thermal degradation of brominated phenols is a known pathway for the formation of PBDD/Fs. Studies on the pyrolysis of 2,6-dibromophenol have indicated its role as a precursor to these toxic compounds. Although specific research on this compound is scarce, the fundamental chemical structure suggests that under certain conditions, such as high temperatures, it could also contribute to the formation of PBDD/Fs. The presence of bromine atoms on the phenol ring provides the necessary building blocks for the creation of these hazardous substances.

Ecological Impact and Environmental Risk Assessment

An essential aspect of understanding the environmental relevance of this compound is evaluating its potential ecological impact. This involves assessing its toxicity to aquatic organisms and comparing these toxicity thresholds with potential environmental concentrations.

As a degradation product of the flame retardant TBBPA, this compound can be released into the environment, posing a potential risk to aquatic life. Acute toxicity studies have been conducted to determine the concentrations at which this compound adversely affects aquatic organisms.

The table below presents the median effective concentration (EC50) values for this compound, which represent the concentration of the substance that causes a defined effect in 50% of the test population over a specific time period.

| Test Organism | Endpoint | Exposure Duration | EC50 (mg/L) | 95% Confidence Interval (mg/L) | Reference |

|---|---|---|---|---|---|

| Artemia franciscana (Brine shrimp) | Immobility | 24 hours | 34.01 | 30.31–39.58 | |

| Thamnocephalus platyurus (Fairy shrimp) | Immobility | 24 hours | 2.88 | 2.64–3.23 |

These results indicate that this compound exhibits varying levels of toxicity to different crustacean species, with Thamnocephalus platyurus being significantly more sensitive than Artemia franciscana.

A comprehensive environmental risk assessment requires a comparison of these toxicity values with measured or predicted environmental concentrations (MECs or PECs). However, there is a notable lack of data on the environmental levels of this compound. Without this crucial exposure information, it is challenging to conduct a quantitative risk assessment and determine if current or future environmental concentrations are likely to exceed the thresholds for adverse ecological effects. The fact that it is a degradation product of a high-production-volume chemical suggests the potential for its presence in various environmental compartments. Therefore, further research to quantify the environmental concentrations of this compound is essential for a complete understanding of its environmental risk.

Advanced Research Directions and Future Perspectives for 2,6 Dibromo 4 Isopropylphenol

Development of Novel Therapeutic and Industrial Agents

The broader class of bromophenols, particularly those isolated from marine organisms, has demonstrated a wide range of biological activities, including antioxidant, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.com These characteristics position them as promising candidates for therapeutic applications. mdpi.com For instance, certain bromophenol derivatives have shown potential in cancer treatment by inhibiting the proliferation of various cancer cell lines. nih.govmdpi.com The presence of bromine atoms can increase the lipophilicity of phenolic compounds and modulate their reactivity, often leading to enhanced biological activities compared to their non-brominated counterparts. mdpi.com

While direct research into the therapeutic applications of 2,6-Dibromo-4-isopropylphenol is not extensively documented, its structural similarity to other bioactive bromophenols suggests it could be a candidate for further investigation. Future research could focus on screening this compound and its derivatives for various biological activities.

In the industrial realm, brominated phenols are utilized as intermediates in organic synthesis for pharmaceuticals, agrochemicals, and specialty materials. nbinno.com Their chemical structure allows them to be effective agents in disinfectant formulations. nbinno.com Although some brominated phenols are used as flame retardants, this also brings concerns about their environmental persistence and potential toxicity. nih.gov The future industrial utility of this compound will likely depend on a thorough evaluation of its efficacy in specific applications balanced against its environmental and health profile.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A significant future research direction for understanding the biological impact of this compound involves the integration of multi-omics data. To date, specific multi-omics studies on this compound are not available. However, such approaches, including genomics, transcriptomics, proteomics, and metabolomics, would be invaluable for elucidating its mechanisms of action and potential toxicity.

By exposing relevant biological systems (e.g., cell cultures, model organisms) to this compound and analyzing the resulting changes across multiple molecular levels, researchers could build a comprehensive picture of its effects. This could reveal key pathways affected by the compound, identify potential biomarkers of exposure, and provide a more robust basis for risk assessment. Given that its parent compound, Tetrabromobisphenol A (TBBPA), is a known endocrine disruptor, a multi-omics approach could clarify whether this compound shares similar properties. nih.gov

Application in Materials Science and Polymer Chemistry

The application of specific brominated phenols in materials science and polymer chemistry is an area of active research. While detailed studies on the direct incorporation of this compound into polymers are limited, its structural features suggest potential utility. Brominated compounds can be used as monomers or additives in the synthesis of polymers to impart specific properties, such as flame retardancy. researchgate.net

For instance, a patent for polyester-polycarbonate copolymers lists this compound among a number of potential comonomers, indicating its theoretical utility in creating new polymer structures. Future research could explore the synthesis of polyesters or other polymers using this compound as a monomer and evaluate the resulting material's thermal stability, flame resistance, and other physical properties. The reactivity of the phenolic hydroxyl group and the presence of the bromine atoms offer handles for various polymerization reactions. nbinno.com

Advanced Analytical Techniques for Environmental Monitoring and Biological Detection

As a known degradation product of the widely used brominated flame retardant TBBPA, the presence of this compound in the environment is of interest. nih.gov Advanced analytical techniques are crucial for its detection and quantification in various matrices such as water, soil, and biological tissues.

Current methods for the analysis of brominated flame retardants and their derivatives include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). mdpi.com These techniques provide the sensitivity and selectivity needed for identifying these compounds at trace levels. mdpi.com Future advancements could focus on developing more rapid, cost-effective, and field-deployable detection methods. Biosensors represent a promising avenue, offering the potential for real-time monitoring of brominated compounds in environmental samples. frontiersin.orgresearcher.life Improving sample extraction and clean-up procedures to handle complex matrices is also a key area for development to enhance the accuracy of detection. frontiersin.org

| Analytical Technique | Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides sensitive and selective detection of brominated flame retardants and their derivatives in environmental samples. mdpi.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Used for the analysis of brominated compounds, particularly in complex matrices. mdpi.com |

| Biosensors | Offer a promising solution for rapid, real-time detection and screening of brominated flame retardant contamination at trace levels. frontiersin.orgresearcher.life |

Sustainable Synthesis and Green Chemistry Approaches

The synthesis of brominated phenols traditionally involves the use of molecular bromine, which is hazardous to handle. researchgate.net Aligning with the principles of green chemistry, future research is directed towards developing more sustainable and environmentally friendly bromination methods. researchgate.net

Strategies include the use of safer bromine sources, such as N-Bromosuccinimide (NBS), and the exploration of green solvents or solvent-free reaction conditions. researchgate.net Catalytic methods are also being investigated to improve the selectivity and efficiency of bromination reactions. researchgate.net Another approach is the in situ generation of bromine from halide salts, which avoids the direct handling of liquid bromine and can lead to 100% halogen atom economy. researchoutreach.orgacs.org Photochemical methods, using light as a renewable energy source, also offer a greener alternative to traditional chemical processes. researchoutreach.org While these methods have been developed for brominated compounds in general, their specific application to the synthesis of this compound could provide a more sustainable production route should a significant application for the compound be identified.

| Green Chemistry Approach | Description |

| Safer Bromine Sources | Utilizing alternatives to hazardous molecular bromine, such as N-Bromosuccinimide (NBS). researchgate.net |

| Green Solvents/Solvent-Free Conditions | Reducing environmental impact by using environmentally benign solvents or eliminating them altogether. researchgate.net |

| Catalysis | Employing catalysts to enhance reaction efficiency and selectivity. researchgate.net |

| In Situ Bromine Generation | Generating the brominating agent directly in the reaction mixture from halide salts to improve safety and atom economy. researchoutreach.orgacs.org |

| Photochemistry | Using light as a renewable energy source to drive the bromination reaction. researchoutreach.org |

Refined Environmental Fate Modeling and Risk Mitigation Strategies

Understanding the environmental fate of this compound is intrinsically linked to the degradation of its parent compound, TBBPA. nih.gov TBBPA can undergo various transformation pathways in the environment, including debromination, which can lead to the formation of this compound. nih.gov